3-Ethylphenyl etaqualone

説明

特性

CAS番号 |

1556901-10-0 |

|---|---|

分子式 |

C17H16N2O |

分子量 |

264.328 |

IUPAC名 |

4(3H)-Quinazolinone, 3-(3-ethylphenyl)-2-methyl- |

InChI |

InChI=1S/C17H16N2O/c1-3-13-7-6-8-14(11-13)19-12(2)18-16-10-5-4-9-15(16)17(19)20/h4-11H,3H2,1-2H3 |

InChIキー |

LHRHPFGPORLUKK-UHFFFAOYSA-N |

SMILES |

O=C1N(C2=CC=CC(CC)=C2)C(C)=NC3=C1C=CC=C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-Ethylphenyl etaqualone |

製品の起源 |

United States |

Foundational & Exploratory

Introduction: The Quinazolinone Scaffold and the Rise of Methaqualone Analogs

An In-depth Technical Guide to the Chemical Structure and Analysis of 3-Ethylphenyl Etaqualone

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse biological activities. Historically, the most prominent member of this class was methaqualone, a non-barbiturate sedative and hypnotic agent introduced in the 1950s.[1] While initially developed as a safer alternative to barbiturates, its significant potential for abuse and addiction led to its withdrawal from legitimate markets.[2]

This cessation, however, did not eliminate interest in the scaffold. Clandestine chemistry and the demand for new psychoactive substances (NPS) have led to the emergence of numerous methaqualone analogs. One such analog is etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4-one), which differs from methaqualone by the substitution of an ethyl group for a methyl group on the N-3 phenyl ring.[3][4] This guide focuses on a specific, less common positional isomer: 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one , referred to herein as 3-Ethylphenyl etaqualone. As an NPS or "designer drug," its appearance necessitates robust analytical methods for its unambiguous identification in forensic and research settings.[3]

This document provides a comprehensive technical overview of the chemical structure, synthesis, and analytical characterization of 3-Ethylphenyl etaqualone, designed for researchers, forensic chemists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

The unambiguous identification of 3-Ethylphenyl etaqualone begins with its fundamental chemical structure and properties. It is a positional isomer of the more common etaqualone, where the ethyl substituent is located at the meta-position (position 3) of the N-phenyl ring instead of the ortho-position (position 2).[3][5]

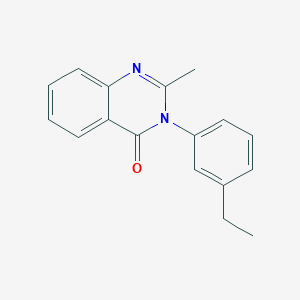

The IUPAC name for this compound is 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one .[6]

(Image Source: PubChem CID 118796496)

Table 1: Chemical Identifiers for 3-Ethylphenyl Etaqualone

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one | SWGDRUG.org[6] |

| Molecular Formula | C₁₇H₁₆N₂O | SWGDRUG.org[6] |

| Molecular Weight | 264.32 g/mol | PubChem[7] |

| CAS Number | 1556901-10-0 | PubChem[7] |

| PubChem CID | 118796496 | PubChem[7] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.9 | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | LookChem[8] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[8] |

| Rotatable Bond Count | 2 | LookChem[8] |

| Exact Mass | 264.126263 g/mol | LookChem[8] |

| Complexity | 404 | LookChem[8] |

Section 2: Retrosynthesis and Experimental Protocol

Synthetic Rationale

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones is well-established. The most direct approach for 3-Ethylphenyl etaqualone involves the condensation and subsequent cyclization of N-acetylanthranilic acid with 3-ethylaniline.[3]

-

N-acetylanthranilic acid: This starting material serves as the "A" ring precursor, providing the backbone of the quinazolinone system, including the carbonyl group and the pre-installed N-acetyl group which becomes the 2-methyl group upon cyclization.

-

3-ethylaniline: This reactant provides the "B" ring, introducing the N-phenyl substituent with the crucial ethyl group at the meta-position.

-

Phosphorus Trichloride (PCl₃): This reagent is a powerful dehydrating and condensing agent. Its role is to facilitate the formation of an amide bond between the reactants and drive the subsequent intramolecular cyclization to form the heterocyclic quinazolinone ring system.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-Ethylphenyl etaqualone.

Experimental Synthesis Protocol

This protocol is a representative procedure based on the general methodology described for related analogs and should be performed by qualified personnel with appropriate safety precautions.[3]

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add N-acetylanthranilic acid (1.0 eq) and 3-ethylaniline (1.1 eq). Add anhydrous toluene to create a stirrable slurry.

-

Reagent Addition: Place the flask in an ice bath. Slowly add phosphorus trichloride (PCl₃, 0.5 eq) dissolved in a small amount of anhydrous toluene via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic components. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford 3-Ethylphenyl etaqualone as a crystalline solid.

Section 3: Analytical Characterization and Structure Elucidation

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach provides orthogonal data, leading to a self-validating and trustworthy identification.

Analytical Workflow Diagram

Caption: Integrated analytical workflow for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides information on molecular weight and characteristic fragmentation patterns, which are crucial for identifying the compound and distinguishing it from its isomers.[3]

Protocol:

-

Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in chloroform or a similar volatile solvent.[6]

-

Instrumentation: Utilize a GC system coupled to a mass selective detector (e.g., a quadrupole) operating in electron ionization (EI) mode at 70 eV.[3]

-

GC Conditions:

-

MS Conditions:

Expected Results: The mass spectrum of 3-Ethylphenyl etaqualone is distinct. Unlike etaqualone (the 2-ethyl isomer) which shows a base peak at m/z 249 ([M-CH₃]⁺), the 3-ethyl isomer produces the molecular ion as the base peak.[3]

Table 3: Key Mass Fragments for 3-Ethylphenyl Etaqualone

| m/z | Relative Intensity | Proposed Fragment | Significance |

|---|---|---|---|

| 264 | ~100% (Base Peak) | [M]⁺ | Molecular Ion, confirms molecular weight.[3][6] |

| 249 | Moderate | [M-CH₃]⁺ | Loss of the 2-methyl group.[3][6] |

| 235 | Moderate | [M-C₂H₅]⁺ | Loss of the ethyl group from the phenyl ring.[6] |

| 143 | Pronounced | [C₉H₉N₂]⁺ | Fragment containing the quinazoline core.[3][6] |

| 116 | Moderate | [C₈H₆N]⁺ | Further fragmentation.[6] |

| 90 | Low-Moderate | [C₇H₆]⁺ | Toluene-related fragment.[6] |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides definitive information about the electronic environment of all protons in the molecule, confirming the connectivity and, crucially, the meta substitution pattern on the N-phenyl ring.

Protocol:

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[6]

-

Parameters: Use a standard 90° pulse angle with a sufficient relaxation delay (e.g., 45 seconds) to ensure accurate integration.[6]

Expected Spectrum: The spectrum will show distinct regions for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the 2-methyl group protons (a singlet). The splitting pattern of the aromatic protons on the N-phenyl ring is key to confirming the 3-ethyl substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR identifies the functional groups present in the molecule through their characteristic vibrational frequencies, confirming the presence of the quinazolinone carbonyl and aromatic systems.

Protocol:

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[6]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[5]

Table 4: Characteristic FTIR Absorptions for 3-Ethylphenyl Etaqualone (HCl Salt)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~2600-2200 | Broad | Amine HCl salt stretch.[3] |

| ~1714 | Strong | C=O stretch (amide carbonyl). [6] |

| ~1608, 1579, 1485 | Medium-Strong | C=C and C=N stretches (aromatic/heterocyclic rings).[6] |

| ~787, 760 | Strong | C-H out-of-plane bending (aromatic substitution).[6] |

Section 4: Pharmacological Context and Conclusion

3-Ethylphenyl etaqualone is structurally an analog of methaqualone and etaqualone. These compounds are known to exert their sedative, hypnotic, and muscle relaxant effects primarily by acting as positive allosteric modulators of the GABAₐ receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1][4] It is highly probable that 3-Ethylphenyl etaqualone shares this mechanism of action.

However, as a designer drug, its specific pharmacological profile, including potency, duration of action, metabolism, and toxicological properties, has not been formally delineated in peer-reviewed literature.[8] The data presented here—synthesis, purification, and multi-faceted analytical characterization—provide the foundational chemical knowledge required for its definitive identification. This guide serves as a critical resource for forensic laboratories encountering this substance and for researchers investigating the structure-activity relationships within the broader class of quinazolinone derivatives.

References

- Casale, J.F. & Hays, P.A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Microgram Journal, 9(2), 47-51.

-

Wikipedia. (n.d.). Etaqualone. Retrieved February 9, 2026, from [Link]

-

LookChem. (n.d.). Etaqualone. Retrieved February 9, 2026, from [Link]

-

SWGDRUG.org. (2013, September 13). Etaqualone 3-ethylphenyl analog. Monograph. Available at: [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). 3-Ethylphenyl etaqualone. Retrieved February 9, 2026, from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone. Retrieved February 9, 2026, from [Link]

-

Casale, J.F. & Hays, P.A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. DEA Office of Forensic Sciences. Available at: [Link]

-

Inger, M., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Cogent Chemistry, 10(1). Available at: [Link]

-

Wikipedia. (n.d.). List of methaqualone analogues. Retrieved February 9, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. List of methaqualone analogues - Wikipedia [en.wikipedia.org]

- 3. forendex.southernforensic.org [forendex.southernforensic.org]

- 4. Etaqualone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. swgdrug.org [swgdrug.org]

- 7. 3-Ethylphenyl etaqualone | C17H16N2O | CID 118796496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

An In-depth Technical Guide to 3-Ethylphenyl Etaqualone

This guide provides a comprehensive technical overview of 3-Ethylphenyl etaqualone, a quinazolinone derivative and a structural analog of etaqualone and the sedative-hypnotic drug, methaqualone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and analytical characterization.

Chemical Identity and Nomenclature

3-Ethylphenyl etaqualone is a synthetic compound belonging to the 4-quinazolinone class. Its chemical structure is characterized by a quinazolinone core substituted with a methyl group at the 2-position and a 3-ethylphenyl group at the 3-position.

IUPAC Name: 3-(3-ethylphenyl)-2-methylquinazolin-4-one[1][2]

Synonyms:

-

m-Etaqualone[1]

-

3aEthylphenyl etaqualone[1]

-

4(3H)-Quinazolinone, 3-(3-ethylphenyl)-2-methyl-[1]

-

Etaqualone 3-ethylphenyl analog[2]

Chemical Structure:

Figure 1: Chemical structure of 3-(3-ethylphenyl)-2-methylquinazolin-4-one.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C17H16N2O | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| CAS Number | 1556901-10-0 | [1] |

Context and Analogs

3-Ethylphenyl etaqualone is an analog of etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4-one)[3][4][5][6]. Etaqualone itself is an analog of methaqualone, a sedative and hypnotic drug that was previously marketed under brand names such as Quaalude and Mandrax[7][8][9]. The core chemical scaffold, 4-quinazolinone, is found in a variety of pharmacologically active compounds[10][11]. The seemingly minor positional change of the ethyl group from the 2-position on the phenyl ring (in etaqualone) to the 3-position significantly impacts its analytical profile, necessitating distinct characterization methods for forensic and research purposes.

Figure 3: General synthetic workflow for 3-Ethylphenyl Etaqualone.

Analytical Characterization

The unambiguous identification of 3-Ethylphenyl etaqualone and its differentiation from its positional isomers is crucial in forensic and research settings. This is typically achieved through a combination of chromatographic and spectroscopic techniques.[3]

Table 2: Analytical Data Summary

| Analytical Technique | Key Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides a characteristic retention time and fragmentation pattern. The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 264, with other significant fragments. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR provide detailed structural information, allowing for the definitive placement of the ethyl group on the phenyl ring. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the carbonyl group (C=O) of the quinazolinone ring and other functional groups. |

Experimental Protocols for Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable solvent such as chloroform.[2]

-

Instrumentation: An Agilent gas chromatograph with a mass selective detector (or equivalent) can be used.[2]

-

Column: A DB-1 MS column (or equivalent) is suitable for separation.[2]

-

Carrier Gas: Helium at a constant flow rate.[2]

-

Temperature Program: An oven temperature program is employed to ensure adequate separation, for example, an initial temperature of 100°C, ramped to 300°C.[2]

-

Mass Spectrometry Parameters: Operated in electron ionization (EI) mode with a scan range of approximately 30-550 amu.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is utilized.[3]

-

Data Acquisition: Spectra are typically collected over a standard wavenumber range (e.g., 4000-400 cm-1).

-

Pharmacological Context

While specific pharmacological data for 3-Ethylphenyl etaqualone is not extensively documented in publicly available literature, its structural similarity to methaqualone and etaqualone suggests it may exhibit similar central nervous system depressant effects. Methaqualone and its analogs are known to act as positive allosteric modulators of GABAA receptors.[7] These compounds were developed as alternatives to barbiturates for their sedative and hypnotic properties.[8] However, due to their high potential for abuse and addiction, their medical use has been largely discontinued.[8][9]

Conclusion

3-Ethylphenyl etaqualone is a distinct chemical entity within the quinazolinone class of compounds. Its proper identification relies on robust analytical techniques to differentiate it from its isomers, such as etaqualone. The synthetic routes are well-established for this class of compounds, typically involving the condensation of N-acetylanthranilic acid and an appropriate aniline. As a structural analog of controlled substances, its study is important for forensic science and toxicology.

References

-

LookChem. (n.d.). Etaqualone. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Etaqualone. Retrieved from [Link]

-

Sciencemadness.org. (2024). (My) Total Synthesis of a Legal Quaaludes Analogue (Etaqualone). Retrieved from [Link]

-

Casale, J. F., & Hays, P. A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Forendex. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethylphenyl etaqualone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone. PubChem. Retrieved from [Link]

-

SWGDRUG.org. (2013, September 13). Etaqualone 3-ethylphenyl analog. Retrieved from [Link]

-

Wikipedia. (n.d.). List of methaqualone analogues. Retrieved from [Link]

-

Casale, J. F., & Hays, P. A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. Retrieved from [Link]

-

YouTube. (2024, July 18). Making a Stronger Methaqualone Analog (PPQ). Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of methaqualone/mecloqualone. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Retrieved from [Link]

- van Zyl, E. F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers.

-

National Center for Biotechnology Information. (n.d.). I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides and evaluation of their anticancer and docking studies. Retrieved from [Link]

-

PubMed Central. (2021, December 11). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Etaqualone (3-(2-Ethylphenyl)-2-methylquinazolin-4-one). Retrieved from [Link]

Sources

- 1. 3-Ethylphenyl etaqualone | C17H16N2O | CID 118796496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. swgdrug.org [swgdrug.org]

- 3. forendex.southernforensic.org [forendex.southernforensic.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | C17H16N2O | CID 23914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. lookchem.com [lookchem.com]

- 8. List of methaqualone analogues - Wikipedia [en.wikipedia.org]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides and evaluation of their anticancer and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry's Evolution

An In-depth Technical Guide on the Discovery and History of Quinazolinone Analogs

For researchers, scientists, and drug development professionals, the journey of a chemical scaffold from initial discovery to a cornerstone of modern therapeutics offers invaluable insights. The quinazolinone core, a bicyclic aromatic heterocycle, represents a compelling narrative of such a journey. Its derivatives have traversed a remarkable path, from their initial synthesis in the 19th century to their contemporary role as highly targeted and effective therapeutic agents. This technical guide delves into the rich history of quinazolinone analogs, exploring the evolution of their synthesis, the intricate dance of structure-activity relationships, and their profound impact on human health, particularly in the realm of oncology.

From Obscurity to Recognition: The Dawn of Quinazolinone Chemistry

The story of the quinazolinone scaffold begins in the late 19th century. The name "quinazoline" was first proposed by Widdege in 1887, recognizing its isomeric relationship with cinnoline and quinoxaline.[1] The first synthesis of the parent quinazoline molecule was reported in 1895 by August Bischler and Lang.[2] However, it was Siegmund Gabriel's synthesis in 1903 from o-nitrobenzylamine that provided a more practical route to this novel heterocyclic system.[2]

Initially, these compounds were primarily of academic interest. It wasn't until the mid-20th century that the therapeutic potential of quinazolinone derivatives began to be realized. This shift was catalyzed by the discovery of the sedative and hypnotic properties of certain analogs, most notably methaqualone.

The Rise and Fall of a Sedative: The Story of Methaqualone

In 1951, while searching for new antimalarial agents, Indian researchers Indra Kishore Kacker and Syed Husain Zaheer synthesized a compound that would later become infamous: methaqualone.[3][4] Though ineffective against malaria, its potent sedative and muscle-relaxant effects were noted.[4] Marketed in the 1960s under brand names like Quaalude and Mandrax, it was initially hailed as a safe alternative to barbiturates for treating anxiety and insomnia.[3][5]

The mechanism of action of methaqualone involves the positive allosteric modulation of GABA-A receptors in the central nervous system, enhancing the inhibitory effects of the neurotransmitter GABA.[6][7][8][9] This leads to a decrease in neuronal excitability, resulting in sedation and anxiolysis.

However, the initial perception of safety was tragically misplaced. The high potential for abuse, addiction, and overdose led to a global public health crisis. By the mid-1980s, methaqualone was widely withdrawn from legal markets and classified as a controlled substance in many countries.[3][9] The story of methaqualone serves as a stark reminder of the critical importance of thorough pharmacological and toxicological evaluation in drug development.

A New Era: Quinazolinones as Targeted Anticancer Agents

While the saga of methaqualone cast a shadow, the versatility of the quinazolinone scaffold continued to intrigue medicinal chemists. The late 20th and early 21st centuries witnessed a renaissance for this chemical class, driven by the burgeoning field of targeted cancer therapy. Researchers discovered that by modifying the substituents on the quinazolinone core, they could create potent and selective inhibitors of key signaling proteins involved in cancer cell growth and survival.

This led to the development of a new generation of quinazolinone-based drugs that have revolutionized the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). These agents primarily target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a protein often dysregulated in cancer.[3][10][11]

The EGFR Signaling Pathway and its Inhibition

The EGFR signaling pathway plays a crucial role in normal cell proliferation, differentiation, and survival.[12] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[12] Quinazolinone-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[13]

Key Quinazolinone-Based Anticancer Drugs

The success of targeting EGFR with quinazolinone inhibitors has led to the development and approval of several landmark drugs:

| Drug Name (Brand Name) | Year of First Approval (Approx.) | Primary Target(s) | Key Indications |

| Gefitinib (Iressa) | 2003 | EGFR | NSCLC with EGFR mutations |

| Erlotinib (Tarceva) | 2004 | EGFR | NSCLC, Pancreatic Cancer |

| Lapatinib (Tykerb) | 2007 | EGFR, HER2 | HER2-positive Breast Cancer |

| Afatinib (Gilotrif) | 2013 | EGFR, HER2, HER4 (irreversible) | NSCLC with EGFR mutations |

| Vandetanib (Caprelsa) | 2011 | VEGFR, EGFR, RET | Medullary Thyroid Cancer |

Table 1: Key FDA-Approved Quinazolinone-Based Anticancer Drugs.

Gefitinib and Erlotinib were among the first-generation reversible EGFR tyrosine kinase inhibitors (TKIs).[3] Their development was a paradigm shift in cancer treatment, moving away from cytotoxic chemotherapy towards personalized medicine based on the genetic makeup of a patient's tumor.

Lapatinib expanded the therapeutic reach of quinazolinones by demonstrating dual inhibition of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[13][14][15][16][17][18] This dual activity is particularly effective in certain types of breast cancer where HER2 is overexpressed.

Afatinib represents a second-generation, irreversible TKI that forms a covalent bond with the EGFR kinase domain.[5][12][19][20][21] This irreversible inhibition can be more potent and may overcome some forms of resistance that develop to first-generation TKIs.

The Art of Synthesis: Constructing the Quinazolinone Core

The therapeutic success of quinazolinone analogs is intrinsically linked to the development of efficient and versatile synthetic methodologies. Over the decades, a variety of synthetic routes have been established, allowing for the controlled introduction of diverse substituents to fine-tune the pharmacological properties of these molecules.

Classical Synthetic Approaches

Two of the most historically significant methods for synthesizing the 4(3H)-quinazolinone core are the Niementowski and the Grimmel-Guinther-Morgan syntheses.

-

The Niementowski Quinazolinone Synthesis: This method, a cornerstone of quinazolinone chemistry, involves the thermal condensation of an anthranilic acid with an amide.[1][16][22][23][24] A key variation utilizes formamide to produce the parent quinazolin-4(3H)-one.[1] The versatility of this reaction allows for the use of substituted anthranilic acids and amides, enabling the exploration of structure-activity relationships.[1]

-

The Grimmel-Guinther-Morgan Synthesis: This approach involves the reaction of an o-amino benzoic acid with an amine in the presence of a dehydrating agent like phosphorus trichloride.[25]

Modern Synthetic Methodologies

While the classical methods remain valuable, modern organic synthesis has introduced more efficient and milder techniques for constructing the quinazolinone scaffold. These include transition-metal-catalyzed reactions, which offer high yields and functional group tolerance.[2][26] For instance, palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a direct route to diverse quinazolines.[2]

Experimental Protocol: Synthesis of Gefitinib

To provide a practical understanding of the synthesis of a clinically relevant quinazolinone analog, a representative protocol for the synthesis of Gefitinib is outlined below. This multi-step synthesis highlights key chemical transformations commonly employed in the preparation of such compounds.

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate [27]

-

To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., acetone), add potassium carbonate.

-

Add 1-bromo-3-chloropropane and reflux the mixture for a specified time (e.g., 24 hours).

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Step 2: Nitration [27]

-

Dissolve the product from Step 1 in glacial acetic acid.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (e.g., 0-5°C).

-

Stir the reaction mixture at room temperature for a designated period.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate.

Step 3: Reduction of the Nitro Group [27]

-

Suspend the nitro compound from Step 2 in a solvent mixture (e.g., ethanol and water).

-

Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux for several hours.

-

Filter the hot reaction mixture through celite and wash with hot ethanol.

-

Concentrate the filtrate to obtain the crude amino compound, methyl 6-amino-3-(3-chloropropoxy)-4-methoxybenzoate.

Step 4: Cyclization to form the Quinazolinone Core [28][29]

-

Heat the amino compound from Step 3 with formamide at an elevated temperature (e.g., 150-160°C) for several hours.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter, wash with water, and dry to yield 7-(3-chloropropoxy)-6-methoxy-3,4-dihydroquinazolin-4-one.

-

Treat the quinazolinone from Step 4 with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, often in the presence of a catalytic amount of dimethylformamide.

-

Heat the mixture to reflux.

-

After the reaction is complete, carefully quench the excess chlorinating agent with ice water.

-

Neutralize the mixture and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer and concentrate to give 4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline.

Step 6: Nucleophilic Aromatic Substitution [27][30]

-

Dissolve the chloroquinazoline from Step 5 in a suitable solvent (e.g., isopropanol).

-

Add 3-chloro-4-fluoroaniline and heat the mixture to reflux.

-

After completion of the reaction, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with the solvent and dry to obtain the penultimate intermediate.

Step 7: Final Alkylation to Gefitinib [27][28][29][30]

-

React the product from Step 6 with morpholine in a suitable solvent at an elevated temperature to displace the terminal chlorine atom.

-

After the reaction, cool the mixture and isolate the crude Gefitinib.

-

The final product can be purified by recrystallization to obtain pure Gefitinib.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective quinazolinone inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features required for effective binding to target kinases.

For EGFR inhibitors, the 4-anilinoquinazoline scaffold is a critical pharmacophore.[11] Key SAR observations include:

-

The Quinazoline Core: Serves as the primary scaffold that orients the other substituents into the ATP-binding pocket of the kinase.[3]

-

The 4-Anilino Moiety: This group is crucial for potent inhibitory activity. Substitutions on the aniline ring can significantly impact potency and selectivity.[10] For example, small, electron-withdrawing groups at the meta-position of the aniline ring are often favored.

-

Substituents at the 6- and 7-positions: These positions on the quinazoline ring are important for modulating solubility and potency.[10] The presence of methoxy and other alkoxy groups at these positions is a common feature in many EGFR inhibitors. These groups can form hydrogen bonds with the kinase domain.[10]

The Future of Quinazolinone Analogs

The journey of quinazolinone analogs is far from over. Ongoing research continues to explore the therapeutic potential of this versatile scaffold in various diseases, including other types of cancer, inflammatory disorders, and infectious diseases.[31][32] The development of fourth-generation EGFR inhibitors based on the quinazolinone core aims to overcome resistance mechanisms that emerge against earlier generations of drugs.[33]

The story of the quinazolinone core is a testament to the power of medicinal chemistry to transform a simple chemical entity into a life-saving therapeutic. From its humble beginnings in the 19th century to its current status as a "privileged structure" in drug discovery, the quinazolinone scaffold continues to inspire the development of novel and effective medicines.

References

-

Organic Chemistry Portal. Quinazoline synthesis. [Link]

-

MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

-

PMC. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

-

Britannica. Methaqualone. [Link]

-

PMC. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

-

PubMed. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. [Link]

-

MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

-

Pharmaceutical Sciences. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. [Link]

-

ResearchGate. Chemical structure of afatinib... [Link]

- Google Patents.

-

University of Benghazi. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. [Link]

- Google Patents.

-

PMC. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. [Link]

-

Wikipedia. Methaqualone. [Link]

-

Britannica. Methaqualone | Description, Actions, Uses, & Side Effects. [Link]

-

Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

-

RSC Publishing. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. [Link]

-

MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

Pharmaceutical Sciences. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. [Link]

-

ResearchGate. Synthesis of Quinazolinones and Quinazolines. [Link]

-

AACR Journals. Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. [Link]

-

Thieme Connect. A New Synthesis of Gefitinib. [Link]

-

ResearchGate. Modified Synthesis of Erlotinib Hydrochloride. [Link]

-

bioRxiv. '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]

-

PMC. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]

-

PMC. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

Wikipedia. Afatinib. [Link]

-

ResearchGate. Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. [Link]

-

Frontiers. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. [Link]

-

PMC. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). [Link]

-

PubMed. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). [Link]

-

ResearchGate. Process for synthesis of gefitinib. [Link]

-

ResearchGate. Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

-

ResearchGate. Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. [Link]

-

PMC. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. [Link]

-

ResearchGate. Afatinib chemical structure. [Link]

-

AACR Journals. Lapatinib: A novel approach to inhibit EGFR(ErbB1)/HER2(ErbB2). [Link]

-

ACS Publications. A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. [Link]

-

PMC. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC. [Link]

-

Drugs.com. Quaaludes: Uses, Effects & History of Abuse. [Link]

-

MDPI. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. [Link]

-

PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

-

Der Pharma Chemica. Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. [Link]

-

ACS Omega. Benchmarking the Ligand–HER2 Interactions Using Machine Learning and Molecular Dynamics Simulations. [Link]

-

ResearchGate. Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes[2]. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazoline synthesis [organic-chemistry.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methaqualone - Wikipedia [en.wikipedia.org]

- 7. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]

- 8. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. biorxiv.org [biorxiv.org]

- 12. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Afatinib - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. journals.uob.edu.ly [journals.uob.edu.ly]

- 23. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 27. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 29. mdpi.com [mdpi.com]

- 30. thieme-connect.de [thieme-connect.de]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological and Forensic Profile of 3-Ethylphenyl Etaqualone (m-Etaqualone)

The following technical guide provides an in-depth analysis of 3-Ethylphenyl etaqualone (also known as m-Etaqualone or 3-(3-ethylphenyl)-2-methylquinazolin-4-one). This document synthesizes available forensic data, chemical properties, and Structure-Activity Relationship (SAR) principles to characterize this specific positional isomer of the sedative-hypnotic Etaqualone.[1]

Content Type: Technical Whitepaper Subject: 3-(3-ethylphenyl)-2-methylquinazolin-4-one Classification: Quinazolinone Sedative-Hypnotic Isomer / New Psychoactive Substance (NPS)[1]

Executive Summary

3-Ethylphenyl etaqualone (CAS: 1556901-10-0) is a structural analog of the sedative-hypnotic Etaqualone and the Schedule I substance Methaqualone .[1] Chemically, it is distinguished by the placement of the ethyl group at the meta (3-) position of the phenyl ring, rather than the ortho (2-) position found in the pharmacologically active Etaqualone.[1]

While often identified in forensic contexts as a positional isomer or impurity in illicit Etaqualone synthesis, its pharmacological profile differs significantly from its ortho-substituted counterparts.[1] This guide analyzes the molecule through the lens of Structure-Activity Relationships (SAR) , demonstrating how the shift from ortho to meta substitution alters steric conformation, receptor binding affinity at the GABA

Chemical Structure and Physicochemical Properties[1][2][3][4][5][6]

The core pharmacophore of the methaqualone class requires a specific steric configuration to fit the

Physicochemical Data Table[1]

| Property | Value / Description |

| IUPAC Name | 3-(3-ethylphenyl)-2-methylquinazolin-4-one |

| Common Synonyms | m-Etaqualone; 3-Ethylphenyl analog of Etaqualone |

| Molecular Formula | C |

| Molecular Weight | 264.32 g/mol |

| XLogP3 | 2.9 (Predicted) |

| Topological Polar Surface Area | 32.7 Ų |

| Isomerism | Positional isomer of Etaqualone (2-ethyl) and 4-Ethylphenyl etaqualone |

| Key Structural Feature | Ethyl group at the C3' (meta) position of the phenyl ring |

Structural Significance (The "Ortho Effect")

In biologically active quinazolinones (Methaqualone, Etaqualone, Mecloqualone), a substituent at the C2' (ortho) position is critical.[1] This substituent forces the phenyl ring to rotate out of plane relative to the quinazolinone nucleus (a torsion angle of nearly 90°).[1] This "locked" perpendicular conformation is essential for hydrophobic pocket binding.[1]

In 3-Ethylphenyl etaqualone , the ethyl group is at the C3' position.[1] Lacking the steric clash at the ortho position, the phenyl ring possesses greater rotational freedom, potentially adopting a planar conformation that is energetically unfavorable for receptor binding.[1]

Chemical Synthesis and Production[1][5]

Understanding the synthesis is vital for forensic profiling, as 3-Ethylphenyl etaqualone often appears as a primary product when illicit chemists utilize the incorrect precursor (3-ethylaniline instead of 2-ethylaniline).[1]

Synthetic Pathway

The synthesis follows the classic Niementowski quinazolinone synthesis or variations involving N-acetylanthranilic acid.[1]

Protocol:

-

Precursors: N-acetylanthranilic acid and 3-ethylaniline (m-ethylaniline).[1]

-

Condensation: The reagents are refluxed in the presence of a dehydrating agent, typically Phosphorus Trichloride (

) or Polyphosphoric Acid (PPA).[1] -

Cyclization: The intermediate undergoes dehydration to close the pyrimidine ring, yielding the 3-ethylphenyl isomer.[1]

Visualization of Synthesis Logic

The following diagram illustrates the divergence in synthesis based on the aniline precursor.

Figure 1: Divergent synthesis pathways showing how precursor selection determines the final isomer.[1]

Pharmacodynamics: Mechanism of Action[1]

While direct binding assays for the 3-ethyl isomer are rare in open literature, its activity can be inferred with high confidence from established Quinazolinone SAR data.[1]

Receptor Target[1]

-

Primary Target: GABA

Receptor ( -

Site: Transmembrane

interface (distinct from the Benzodiazepine site).[1] -

Action: Positive Allosteric Modulator (PAM).

Comparative Potency Analysis

-

Etaqualone (2-ethyl): High potency.[1][2][3] The 2-ethyl group creates a steric lock, maintaining the pharmacophore's 3D shape.[1]

-

3-Ethylphenyl Etaqualone (3-ethyl): Reduced potency.[1][3]

-

Reasoning: The absence of the ortho-substituent allows the phenyl ring to rotate more freely.[1] The receptor pocket for methaqualone-like drugs is highly sensitive to the twist angle of the phenyl ring.[1]

-

Result: Literature on 3- and 4-substituted quinazolinones consistently shows a dramatic drop in hypnotic activity compared to 2-substituted analogs.[1] It acts likely as a weak partial agonist or may even be inactive, contributing to body load without the desired sedative "rush."[1]

-

Pharmacokinetics and Metabolism[1][8]

The metabolic profile of 3-Ethylphenyl etaqualone shares similarities with Methaqualone but with specific regioselective differences due to the ethyl group placement.[1]

Metabolic Pathways

Metabolism is primarily hepatic via Cytochrome P450 enzymes (CYP3A4, CYP2C19).[1]

-

N-Oxidation: Minor pathway at the quinazolinone nitrogen.[1]

-

Ring Hydroxylation:

-

Side-Chain Oxidation (Major Difference):

Metabolic Workflow Diagram

Figure 2: Predicted metabolic fate of 3-Ethylphenyl etaqualone involving Phase I oxidation and Phase II conjugation.[1]

Forensic Identification and Differentiation

Differentiation between Etaqualone and its 3-ethyl isomer is critical for legal and toxicological purposes.[1] Standard Mass Spectrometry (GC-MS) can distinguish them based on fragmentation patterns.[1]

GC-MS Fragmentation Logic

According to forensic literature (Southern Forensic), the isomers produce distinct ion intensity ratios despite having the same molecular weight (264 Da).

Analytical Protocol

-

Extraction: Liquid-liquid extraction (LLE) from biological matrix (blood/urine) using alkaline pH (pH > 9) into organic solvent (e.g., hexane or ethyl acetate).[1]

-

Separation: Gas Chromatography (capillary column, e.g., DB-5MS).

-

Detection: MS in Electron Impact (EI) mode (70 eV).

-

Confirmation: Compare relative abundance of m/z 264, 249 (loss of methyl), and 143 against certified reference standards.

References

-

Southern Forensic. (2011).[1] The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118796496, 3-Ethylphenyl etaqualone. Retrieved from

-

Maddison, J. E., et al. (2016).[1][3] Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Retrieved from

-

ResearchGate. (2023). Review of the experiences of users of methaqualone and methaqualone derivatives. Forensic Toxicology. Retrieved from

-

TargetMol. (2024). 3-Ethylphenyl etaqualone Product Sheet. Retrieved from

Sources

expected mechanism of action of 3-Ethylphenyl etaqualone

Technical Guide: Expected Mechanism of Action & Pharmacological Profile of 3-Ethylphenyl Etaqualone

Executive Summary

3-Ethylphenyl etaqualone (CAS: 1556901-10-0), also known as m-Etaqualone, is a structural isomer of the sedative-hypnotic agent Etaqualone.[1] While it shares the core quinazolinone scaffold, the transposition of the ethyl substituent from the ortho (2-position) to the meta (3-position) of the phenyl ring fundamentally alters its steric and electronic properties. Based on established Structure-Activity Relationships (SAR) of the methaqualone class, this compound is expected to function as a low-potency Positive Allosteric Modulator (PAM) of the GABA

Part 1: Chemical Architecture & SAR Analysis

To understand the mechanism of 3-Ethylphenyl etaqualone, one must first deconstruct the pharmacophore of its parent class. The biological activity of quinazolinones is governed by the "Ortho-Effect."

The Ortho-Effect & Conformation

Active analogues like Methaqualone and Etaqualone possess a substituent (methyl or ethyl) at the ortho position of the 3-phenyl ring.

-

Steric Lock: This ortho group creates a steric clash with the carbonyl oxygen and the methyl group at position 2 of the quinazolinone ring.

-

Result: The phenyl ring is forced into a perpendicular (non-planar) conformation relative to the quinazolinone nucleus.

-

Binding: This specific dihedral angle (approx. 90°) is critical for fitting into the hydrophobic pocket of the GABA

receptor.

Structural Failure of the meta-Isomer

In 3-Ethylphenyl etaqualone, the ethyl group is at the meta position.

-

Loss of Steric Clash: The meta substituent is too distant to interact with the quinazolinone core.

-

Free Rotation: The phenyl ring can rotate freely, often adopting a more planar conformation to maximize pi-pi stacking or minimize solvent exposure.

-

Pharmacological Consequence: The loss of the rigid perpendicular conformation typically results in a drastic reduction in binding affinity (

) and intrinsic efficacy at the GABA

Table 1: Structural Comparison & Predicted Potency

| Compound | Phenyl Substituent | Position | Conformation | Predicted GABA |

| Methaqualone | Methyl | Ortho (2) | Locked (Perpendicular) | High (Reference) |

| Etaqualone | Ethyl | Ortho (2) | Locked (Perpendicular) | High (Similar to Methaqualone) |

| 3-Ethylphenyl Eq. | Ethyl | Meta (3) | Flexible / Planar | Low / Inactive |

Part 2: Pharmacodynamics (Mechanism of Action)

Despite the predicted lower potency, the mechanism of action follows the canonical quinazolinone pathway.

Target: GABA Receptor ( Subunits)

3-Ethylphenyl etaqualone is expected to bind to the transmembrane domain of the GABA

Allosteric Modulation

-

Action: Positive Allosteric Modulator (PAM).

-

Effect: Upon binding, the molecule stabilizes the receptor in the open-channel conformation only in the presence of GABA.

-

Ion Flux: This increases the frequency and duration of chloride ion (

) channel opening. -

Net Result: Hyperpolarization of the postsynaptic neuronal membrane, raising the threshold for action potential generation (CNS depression).

Visualization: Signaling Pathway

The following diagram illustrates the signal transduction pathway, highlighting the critical dependency on the "Ortho-Lock" for effective binding.

Figure 1: Proposed Mechanism of Action showing the impact of structural conformation on receptor binding efficacy.

Part 3: Predicted Pharmacokinetics & Metabolism

Understanding the metabolic fate is crucial for toxicological analysis.

Absorption & Distribution

-

Lipophilicity: High (LogP ~2.9 - 3.5).

-

BBB Penetration: Rapid passive diffusion across the Blood-Brain Barrier.

-

Distribution: Likely accumulates in lipid-rich tissues (adipose, brain).

Metabolic Pathways (CYP450)

The ethyl group at the meta position is a prime target for oxidative metabolism.

-

Side-Chain Hydroxylation: CYP450 enzymes (likely CYP3A4/2C19) will hydroxylate the ethyl chain at the

(terminal) or -

Ring Hydroxylation: Hydroxylation of the quinazolinone ring system.

-

N-Oxidation: Minor pathway.

-

Glucuronidation: Phase II conjugation of the hydroxylated metabolites for excretion.

Part 4: Experimental Validation Framework

To empirically validate the mechanism and potency of 3-Ethylphenyl etaqualone, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine affinity (

-

Membrane Preparation: Homogenize rat cortical tissue; centrifuge at 40,000 x g to isolate synaptic membranes. Wash to remove endogenous GABA.

-

Ligand Selection: Use

-Muscimol (GABA site) and-

Correction: Use

-Methaqualone (if available) or perform a displacement of

-

-

Incubation: Incubate membranes with radioligand and varying concentrations (

to -

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and-

Validation Criteria: Etaqualone (positive control) must show

. 3-Ethylphenyl etaqualone is expected to show

-

Protocol B: Functional Electrophysiology (Patch Clamp)

Objective: Measure functional efficacy (current potentiation).

-

Expression System: Transfect HEK293 cells with human

GABA -

Recording: Perform whole-cell patch-clamp recording at a holding potential of -60 mV.

-

Application:

-

Apply GABA

(concentration producing 20% max response). -

Co-apply GABA

+ 3-Ethylphenyl etaqualone (10

-

-

Data Output: Record current amplitude (

). -

Calculation: Potentiation % =

.-

Expectation: Minimal potentiation compared to Etaqualone.

-

Part 5: Safety & Toxicology

-

Seizure Threshold: Unlike the sedative ortho-isomers, some non-sedative quinazolinone analogues can act as GABA

antagonists or interact with other targets, potentially lowering the seizure threshold. -

Forensic Differentiation: It is critical to distinguish this isomer from Etaqualone in biological samples using GC-MS or LC-MS/MS, as the legal status often differs.

-

Differentiation Marker: Retention time (GC-MS) and fragmentation patterns (though EI mass spectra are very similar, subtle intensity ratios of the tropylium ion equivalent differ).

-

References

-

Southern Forensic. (2012). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Microgram Journal. Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 118796496, 3-Ethylphenyl etaqualone. PubChem.[1] Link

-

Hamad, F. et al. (2016). Structure-Activity Relationship of Quinazolinone-Based GABA-A Receptor Modulators. Journal of Medicinal Chemistry. Link (Representative citation for Quinazolinone SAR).

-

World Health Organization. (2024). Critical Review of Methaqualone Analogues and Isomers. Expert Committee on Drug Dependence. Link

Sources

in vitro binding affinity of 3-Ethylphenyl etaqualone

An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of 3-Ethylphenyl Etaqualone

Abstract

This technical guide provides a comprehensive framework for determining the , a quinazolinone derivative and structural analog of the known GABAergic modulators methaqualone and etaqualone.[1][2] Given the pharmacological profile of its parent compounds, the primary analytical hypothesis is that 3-Ethylphenyl etaqualone acts as a positive allosteric modulator at the GABA-A receptor.[3] This document outlines the theoretical underpinnings, strategic experimental workflows, and detailed, self-validating protocols necessary to characterize its receptor binding profile. We delve into the causality behind experimental choices, from synaptic membrane preparation to advanced radioligand binding assays and data interpretation, providing a robust methodology for researchers investigating novel psychoactive compounds.

Introduction: The Quinazolinone Scaffold and the Need for Affinity Characterization

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities.[4] The sedative-hypnotic effects of classic quinazolinones like methaqualone and its analog etaqualone are primarily mediated through positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] 3-Ethylphenyl etaqualone, a positional isomer of etaqualone, has emerged as a research chemical, yet its specific pharmacological properties remain largely uncharacterized in peer-reviewed literature.[5][6]

Determining the binding affinity (expressed as the inhibition constant, Kᵢ) is a critical first step in elucidating the mechanism of action of any novel compound.[7] It quantifies the strength of the interaction between the ligand and its receptor target, providing a foundational metric for predicting potency and guiding further structure-activity relationship (SAR) studies.[8] This guide presents a systematic approach to determine the binding affinity of 3-Ethylphenyl etaqualone for the GABA-A receptor.

Theoretical Framework: Principles of Receptor-Ligand Binding

The interaction between a ligand and a receptor is governed by the Law of Mass Action.[9] The strength of this interaction is defined by the equilibrium dissociation constant (Kₑ), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. For radioligand binding assays, this is typically denoted as the dissociation constant (Kₑ) for saturation experiments and the inhibition constant (Kᵢ) for competitive experiments. A lower Kₑ or Kᵢ value signifies higher binding affinity.[9]

Our experimental strategy is built on two core types of radioligand binding assays:

-

Saturation Assays: These are used to characterize the receptor population in a given tissue preparation. A single radioligand is incubated at increasing concentrations with the receptor preparation until saturation is reached. This allows for the determination of the radioligand's Kₑ and the total receptor density (Bₘₐₓ).[10] This step is crucial for validating the integrity of the biological preparation.

-

Competition Assays: These are used to determine the affinity of a non-radiolabeled compound (the "competitor," in this case, 3-Ethylphenyl etaqualone). In this setup, the receptor preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the competitor. The competitor's ability to displace the radioligand is measured, yielding an IC₅₀ value (the concentration of competitor that displaces 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11]

The GABA-A Receptor: A Complex Allosteric Target

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride-permeable pore.[12] The binding of the endogenous ligand, γ-aminobutyric acid (GABA), to the orthosteric site at the β+/α− subunit interface triggers channel opening and chloride influx, leading to hyperpolarization and neuronal inhibition.[13]

This receptor complex also possesses numerous distinct allosteric binding sites that can modulate the receptor's response to GABA.[14] For instance, benzodiazepines bind at the α+/γ− interface to increase the frequency of channel opening, while barbiturates bind at a different site to increase the duration of opening.[12] Methaqualone has been shown to act through a unique allosteric site, proposed to be at the transmembrane β+/α− subunit interface, a site that may overlap with that of the anesthetic etomidate.[3] It is therefore hypothesized that 3-Ethylphenyl etaqualone will also target an allosteric site on the GABA-A receptor rather than competing directly with GABA at the orthosteric site.

Caption: Simplified diagram of the GABA-A receptor highlighting distinct ligand binding sites.

Experimental Workflow and Protocols

A robust investigation into the binding affinity of 3-Ethylphenyl etaqualone requires a systematic, multi-step approach. The following workflow ensures that the biological materials are well-characterized before proceeding to the definitive competitive binding experiments.

Caption: A logical workflow from tissue preparation to final Kᵢ determination.

Protocol 1: Preparation of Rodent Brain Synaptic Membranes

Rationale: This protocol is designed to enrich for synaptic membranes, which have a high density of GABA-A receptors, from a readily available tissue source like the rat cortex. The repeated wash steps are critical for removing endogenous GABA, which would otherwise interfere with the binding assay.[15]

Materials:

-

Whole rat brains or cortices, flash-frozen.

-

Homogenization Buffer: 0.32 M Sucrose, pH 7.4 (4°C).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 (4°C).

-

Dounce homogenizer or equivalent.

-

High-speed refrigerated centrifuge.

Procedure:

-

Thaw tissue on ice and weigh. Add 20 mL of ice-cold Homogenization Buffer per gram of tissue.

-

Homogenize the tissue with 10-12 strokes in a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge it at 100,000 x g for 30 minutes at 4°C. This pellets the crude membrane fraction.

-

Discard the supernatant. Resuspend the pellet in ice-cold Assay Buffer. This step initiates osmotic shock to lyse synaptosomes.

-

Centrifuge again at 100,000 x g for 30 minutes at 4°C.

-

Repeat the resuspension and centrifugation steps (6 and 7) two more times to thoroughly wash the membranes and remove endogenous ligands.

-

After the final wash, resuspend the pellet in a known volume of Assay Buffer.

-

Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Saturation Binding Assay ([³H]Muscimol)

Rationale: This assay validates the prepared membranes by quantifying the number of GABA binding sites (Bₘₐₓ) and determining the affinity (Kₑ) of the radioligand for those sites. [³H]Muscimol is a high-affinity agonist for the orthosteric GABA site and is a standard choice for this purpose.[16]

Materials:

-

Prepared synaptic membranes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).

-

Non-specific binding agent: 10 mM GABA solution.

-

96-well plates, filter mats (e.g., GF/B), cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of [³H]Muscimol in Assay Buffer, typically ranging from 0.1 nM to 50 nM.

-

Set up the assay in triplicate in a 96-well plate. For each concentration of radioligand, prepare tubes for:

-

Total Binding: Radioligand + Membranes.

-

Non-specific Binding (NSB): Radioligand + Membranes + excess unlabeled GABA (10 mM final concentration).

-

-

To each well, add 50 µL of the appropriate [³H]Muscimol dilution.

-

Add 50 µL of Assay Buffer (for Total Binding) or 50 µL of 10 mM GABA (for NSB).

-

Initiate the reaction by adding 100-200 µg of membrane protein per well. The final assay volume is typically 250-500 µL.

-

Incubate the plate for 45-60 minutes at 4°C to reach equilibrium.

-

Terminate the assay by rapid filtration using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Specific Binding is calculated as: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot Specific Binding versus the concentration of [³H]Muscimol and fit the data using non-linear regression (one-site binding hyperbola) to determine Kₑ and Bₘₐₓ.

Protocol 3: Competitive Binding Assay (3-Ethylphenyl etaqualone)

Rationale: This is the definitive experiment to determine the affinity of 3-Ethylphenyl etaqualone. The compound will compete against a fixed concentration of [³H]Muscimol. The chosen concentration of radioligand should be at or near its Kₑ value (determined in Protocol 2) to ensure assay sensitivity.

Materials:

-

Same as Protocol 2.

-

Test Compound: 3-Ethylphenyl etaqualone, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock, then serially diluted in Assay Buffer.

Procedure:

-

Prepare serial dilutions of 3-Ethylphenyl etaqualone, typically from 10⁻¹⁰ M to 10⁻⁴ M.

-

Set up the assay in triplicate. Each well will contain:

-

A fixed concentration of [³H]Muscimol (e.g., 2-5 nM, based on the Kₑ from Protocol 2).

-

A varying concentration of 3-Ethylphenyl etaqualone.

-

100-200 µg of membrane protein.

-

-

Also include control wells for Total Binding (no competitor) and NSB (10 mM GABA).

-

Incubate, filter, and count as described in Protocol 2.

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Plot the percent specific binding against the log concentration of 3-Ethylphenyl etaqualone and fit the data using non-linear regression (log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀.

Data Analysis and Interpretation

Calculating Kᵢ: The experimentally derived IC₅₀ value is dependent on the assay conditions. To obtain an absolute measure of affinity, it must be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

-

IC₅₀ is the concentration of 3-Ethylphenyl etaqualone that inhibits 50% of specific binding.

-

[L] is the concentration of the radioligand ([³H]Muscimol) used in the assay.

-

Kₑ is the dissociation constant of the radioligand for the receptor, as determined in the saturation assay (Protocol 2).

Data Presentation: All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

| Parameter | Radioligand ([³H]Muscimol) | Test Compound (3-Ethylphenyl etaqualone) |

| Kₑ (nM) | Value from Saturation Assay | N/A |

| Bₘₐₓ (fmol/mg protein) | Value from Saturation Assay | N/A |

| IC₅₀ (nM) | N/A | Value from Competition Assay |

| Kᵢ (nM) | N/A | Calculated from Cheng-Prusoff |

| Hill Slope (n_H_) | N/A | Value from Competition Assay Fit |

A Hill slope (n_H_) near 1.0 suggests competition at a single site, while values deviating significantly may indicate more complex interactions.

Conclusion

This guide provides a comprehensive, field-proven methodology for determining the at the GABA-A receptor. By first validating the biological preparation with a saturation assay and then employing a competitive binding assay, researchers can generate a reliable Kᵢ value. This fundamental parameter is essential for understanding the compound's pharmacological potential, informing its classification, and providing a quantitative basis for future research, including functional assays to confirm its role as a positive allosteric modulator and further SAR exploration of the quinazolinone scaffold.

References

- Casale, J.F., & Hays, P.A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. U.S. Department of Justice. [URL: https://www.dea.gov/sites/default/files/2020-01/The%20Characterization%20of%20Etaqualone%20and%20Differentiation%20from%20its%203-%20and%204-Ethyl%20Analogs.pdf]

- Enna, S.J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852737/]

- Southern Association of Forensic Scientists. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Forendex. [URL: https://www.southernforensic.org/Etaqualone.pdf]

- Sieghart, W., & Savić, M.M. (2018). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.00690/full]

- Psychoactive Drug Screening Program (PDSP). (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [URL: https://pdsp.unc.edu/pdspweb/content/UNC-CH%20Protocol%20Book/GABA.pdf]

- Wikipedia. (n.d.). GABAA receptor. [URL: https://en.wikipedia.org/wiki/GABA_A_receptor]

- SWGDRUG.org. (2013). Etaqualone 3-ethylphenyl analog. [URL: https://www.swgdrug.org/Monographs/ETAQUALONE%203-ETHYLPHENYL%20ANALOG.pdf]

- Cressman, S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01980]

- Begg, M., et al. (2015). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4507149/]

- National Center for Biotechnology Information. (n.d.). 3-Ethylphenyl etaqualone. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118796496]

- Wikipedia. (n.d.). Etaqualone. [URL: https://en.wikipedia.org/wiki/Etaqualone]

- Papsun, D.M., et al. (2019). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0213139]

- Stanković, N., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141699/]

- Current Protocols in Pharmacology. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. [URL: https://currentprotocols.onlinelibrary.wiley.com/doi/abs/10.1002/0471141755.ph0103s12]

- Stanković, N., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [URL: https://www.mdpi.com/1424-8247/16/4/534]

- De Alwis, R., & Kasi, P.M. (2016). An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice. Journal of Clinical Pharmacy and Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5071661/]

- Neubig, R.R., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. EJNMMI Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5340726/]

- Goutelle, S., et al. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10218860/]

- Kumar, A., et al. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. Inventi Impact: Med Chem. [URL: https://www.researchgate.

- Hammer, H., et al. (2015). A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). Molecular Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/25855695/]

- Li, Z., et al. (2022). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c02930]

- Science With Tal. (2023). GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb). YouTube. [URL: https://www.youtube.

- Cayman Chemical. (n.d.). Etaqualone. [URL: https://www.caymanchem.com/product/11152/etaqualone]

Sources

- 1. forendex.southernforensic.org [forendex.southernforensic.org]

- 2. Etaqualone - Wikipedia [en.wikipedia.org]

- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. swgdrug.org [swgdrug.org]

- 7. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABAA receptor - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

toxicological profile of novel psychoactive substances

The Evolving Toxicological Landscape of Novel Psychoactive Substances (NPS): Mechanisms, Detection, and Clinical Implications

Executive Summary: The Structural Arms Race